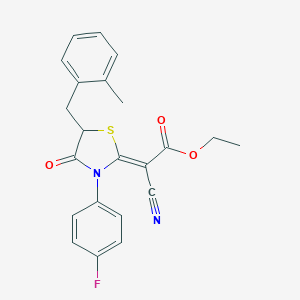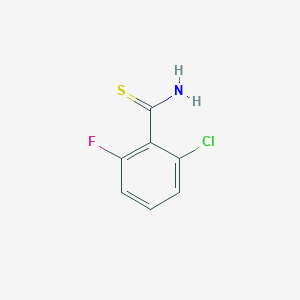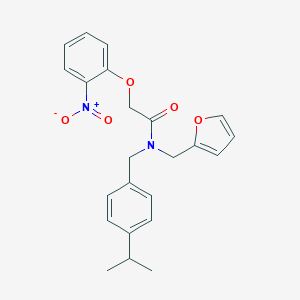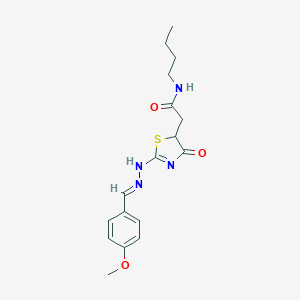![molecular formula C22H29N3O2 B363646 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione CAS No. 1008189-16-9](/img/structure/B363646.png)
3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione, also known as ADAM-9, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research.
作用机制
The exact mechanism of action of 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. By inhibiting the activity of MMPs, 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione is able to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione is its specificity for MMPs, which makes it a potentially safer and more effective alternative to other MMP inhibitors that have been studied in the past. However, one limitation of 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione is that it is a relatively new compound, and more research is needed to fully understand its safety and efficacy.
未来方向
There are a number of potential future directions for research on 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione. One area of interest is the development of new cancer therapies that incorporate 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione. Additionally, further research is needed to fully understand the mechanism of action of 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione, as well as its potential applications in the treatment of other diseases such as Alzheimer's disease and arthritis. Finally, more research is needed to fully understand the safety and efficacy of 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione, particularly in human clinical trials.
合成方法
3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione is synthesized through a multi-step process that involves the reaction of adamantane-1-carboxylic acid with 4-(dimethylamino)phenylhydrazine to form an intermediate product. This is then reacted with phosgene to produce the final product, 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione.
科学研究应用
3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and arthritis.
属性
IUPAC Name |
3-(1-adamantylamino)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-24(2)17-3-5-18(6-4-17)25-20(26)10-19(21(25)27)23-22-11-14-7-15(12-22)9-16(8-14)13-22/h3-6,14-16,19,23H,7-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJXEXFOESKBCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(2-Bromophenyl)formamido]methyl}benzoic acid](/img/structure/B363585.png)


![2-{2-[4-(Methoxycarbonyl)benzylidene]hydrazino}benzoic acid](/img/structure/B363607.png)
![5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B363610.png)



![N-(2-furylmethyl)-N-[(3-methyl-2-thienyl)methyl]-2-nitrobenzamide](/img/structure/B363637.png)

![3-(2-chlorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acrylamide](/img/structure/B363648.png)
